2-chloro-N-(3-methoxypropyl)benzamide
Description
2-Chloro-N-(3-methoxypropyl)benzamide is a substituted benzamide derivative characterized by a chlorine atom at the ortho position (C2) of the benzoyl ring and a 3-methoxypropyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in catalysis, medicinal chemistry, and materials science. The presence of the 3-methoxypropyl substituent introduces steric and electronic effects that influence its reactivity and intermolecular interactions, distinguishing it from simpler benzamide analogs.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
VZIDWXFEEUFPQI-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1Cl |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-N-(3-Chlorophenyl)benzamide ()
- Structure : Features a 2-chloro substituent on the benzoyl ring and a 3-chlorophenyl group on the amide nitrogen.
- Conformation: The N–H and C=O bonds are trans, with dihedral angles of 89.11° (benzoyl ring) and 22.58° (aniline ring). The benzoyl and aniline rings form a dihedral angle of 69.74°, leading to a non-planar conformation.
- Comparison : Unlike 2-chloro-N-(3-methoxypropyl)benzamide, the 3-chlorophenyl group in this compound lacks the methoxypropyl chain, reducing steric bulk and altering hydrogen-bonding capabilities. The absence of a flexible methoxypropyl group likely impacts solubility and crystallinity.
4-Chloro-N-(3-Methoxyphenyl)benzamide ()
- Structure : Chlorine is at the para position (C4) of the benzoyl ring, with a 3-methoxyphenyl group on the nitrogen.
- Conformation : X-ray studies reveal distinct packing due to the para-chloro substituent. The methoxyphenyl group introduces π-π stacking interactions absent in the 3-methoxypropyl analog.
Functional Group Variations
N-Ethynyl-N-(3-Methoxypropyl)benzamide ()
- Structure : Replaces the 2-chloro group with an ethynyl moiety (–C≡CH).
- Applications: Used in radical cyclization reactions to synthesize isoindolinones. The ethynyl group enables participation in click chemistry and alkyne-based coupling reactions.
- Comparison : The absence of the electron-withdrawing chloro substituent in this compound increases electron density on the benzoyl ring, altering its electronic properties and reactivity profile.
2-Chloro-N-((3-Fluorobenzyl)(methyl)carbamothionyl)benzamide (L2, )
- Structure : Incorporates a thiourea-functionalized substituent (–SC(NH)(3-fluorobenzyl)) on the nitrogen.
- Applications : Acts as a ligand in Suzuki coupling reactions, demonstrating catalytic activity for C–C bond formation.
- Comparison : The thiourea group introduces additional hydrogen-bonding sites and metal-coordination capabilities, which are absent in this compound.
Pharmacologically Active Analogs
4-Chloro-N-(3-Methoxypropyl)-N-[(3S)-Piperidinyl]benzamide ()
- Structure : Contains a piperidinyl group and a 2-phenylethyl substituent, increasing molecular complexity.
- Comparison : The additional heterocyclic group enhances lipophilicity, likely improving blood-brain barrier penetration compared to the simpler 3-methoxypropyl derivative.
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Utility : The 3-methoxypropyl group in this compound may act as a directing group in metal-catalyzed C–H functionalization, similar to N,O-bidentate systems (cf. ).
- Biological Relevance : Chloro-substituted benzamides (e.g., ) show anti-inflammatory activity, suggesting that the target compound could be explored for similar applications.
- Crystallographic Trends : Ortho-chloro substituents induce greater torsional strain in benzamides compared to para-substituted analogs, affecting melting points and solubility.
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